molecular formula C15H20N2O2 B334361 CYCLOPROPYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

CYCLOPROPYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B334361
M. Wt: 260.33 g/mol
InChI Key: WHBMBVUJPPGHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOPROPYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a chemical compound with a complex structure that includes a cyclopropylcarbonyl group, a piperazine ring, and a phenyl methyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPROPYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of cyclopropylcarbonyl chloride with piperazine to form the cyclopropylcarbonyl-piperazine intermediate. This intermediate is then reacted with 2-bromoanisole under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

CYCLOPROPYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ether or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

CYCLOPROPYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of CYCLOPROPYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopropylcarbonyl)piperazine
  • Phenyl methyl ether
  • Cyclopropylcarbonyl chloride

Uniqueness

CYCLOPROPYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropylcarbonyl group and the piperazine ring makes it distinct from other similar compounds, providing a unique profile for various applications.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

cyclopropyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C15H20N2O2/c1-19-14-5-3-2-4-13(14)16-8-10-17(11-9-16)15(18)12-6-7-12/h2-5,12H,6-11H2,1H3

InChI Key

WHBMBVUJPPGHBQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC3

solubility

39.1 [ug/mL]

Origin of Product

United States

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